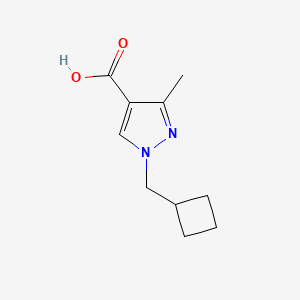

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1469722-82-4) is a pyrazole derivative featuring a cyclobutylmethyl group at the pyrazole ring’s N-1 position, a methyl group at C-3, and a carboxylic acid moiety at C-4. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-3-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-12(11-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,13,14) |

InChI Key |

PHUSSNZZTIBEJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring can be formed by reacting a suitable precursor, such as a hydrazone or a diazo compound, with a ketone or aldehyde under specific conditions. For instance, the reaction of a trifluoroacetyl diazoester with ketones can yield polysubstituted pyrazoles.

Analysis and Characterization

The synthesized compound can be analyzed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR) : To identify functional groups, particularly the carboxylic acid group.

Spectral Data

| Spectroscopic Technique | Expected Data |

|---|---|

| NMR (1H) | Signals corresponding to cyclobutyl protons, methyl protons, and pyrazole ring protons. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

| IR | Absorption bands characteristic of the carboxylic acid group (around 1700 cm^-1). |

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has a cyclobutylmethyl group and a carboxylic acid functional group. It has a molecular formula of and a molar mass of 194.23 g/mol. Pyrazole rings are known for their diverse biological activities and applications in medicinal chemistry. The cyclobutylmethyl group enhances its structural diversity, which can potentially affect its chemical reactivity and biological interactions.

Potential Applications

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has noteworthy biological activities because of its structural features. Pyrazole derivatives are often investigated for their antifungal, antibacterial, and anti-inflammatory properties. Research suggests that compounds within this class can inhibit succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain, making them potential candidates for agricultural fungicides. The cyclobutylmethyl substitution may also influence its interaction with biological targets, enhancing its efficacy against specific pathogens. The unique cyclobutylmethyl group in 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid may offer distinct advantages in terms of selectivity and efficacy compared to similar compounds, making it a valuable candidate for further research and development in both agricultural and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclobutylmethyl group in the target compound introduces steric bulk and moderate lipophilicity compared to smaller groups like isopropyl or aromatic substituents (e.g., benzoyl or chlorophenyl). This may influence solubility and bioavailability.

Stability and Reactivity

- Target Compound: Stable under normal storage but reactive with strong oxidizers, producing hazardous gases (CO, NOₓ) .

- Comparison :

Biological Activity

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant potential in various biological applications. Its unique structure, characterized by the cyclobutylmethyl group, enhances its reactivity and biological interactions, making it a candidate for agricultural and pharmaceutical research. This article explores the compound's biological activity, including its antifungal, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid functional group, known for its diverse biological activities.

Antifungal Activity

Research indicates that pyrazole derivatives can inhibit succinate dehydrogenase, a crucial enzyme in the mitochondrial respiratory chain. This inhibition can lead to fungicidal effects against various pathogens. Preliminary bioassays have shown that 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits antifungal properties against wheat rust and other fungal pathogens .

Antibacterial Activity

The compound also demonstrates potential antibacterial activity. Studies have indicated that similar pyrazole derivatives can act against Gram-positive and Gram-negative bacteria. The structural diversity provided by the cyclobutylmethyl group may enhance its binding affinity to bacterial targets, improving its efficacy .

Anti-inflammatory Properties

In addition to its antifungal and antibacterial activities, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are often investigated for their ability to inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

The mechanism of action for 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves interaction with specific biological targets. Studies utilizing various techniques, such as molecular docking and binding affinity assays, have been essential in elucidating these interactions. The unique structural features of this compound may facilitate selective binding to enzymes or receptors involved in pathogenic processes .

Q & A

Q. What are the recommended synthetic routes for 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often synthesized via base-catalyzed reactions (e.g., K₂CO₃) between halogenated precursors and nucleophiles like cyclobutylmethyl groups . Optimization may involve:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Reactions typically proceed at 80–100°C but may require reflux for higher yields.

- Catalyst screening : Phase-transfer catalysts or Pd-based systems can improve efficiency for challenging substitutions.

- Purification : Use HPLC or column chromatography to isolate the carboxylic acid derivative .

Q. How should researchers handle and store this compound to ensure stability and safety?

Key handling protocols include:

- Protective measures : Wear respiratory, eye, and hand protection due to potential decomposition into toxic gases (e.g., nitrogen oxides) .

- Storage conditions : Store in a cool, dry environment (<25°C) away from strong oxidizers. Use airtight containers to prevent moisture absorption .

- Incompatibilities : Avoid contact with bases or metals that may catalyze decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural analysis : NMR (¹H/¹³C) to confirm substitution patterns and purity. For crystallinity, X-ray diffraction can reveal hydrogen-bonding networks common in pyrazole derivatives .

- Purity assessment : HPLC (≥98% purity) with UV detection at 210–260 nm .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (180.2 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

- Experimental validation : Perform differential scanning calorimetry (DSC) for melting point determination and gravimetric analysis for solubility in water/organic solvents.

- Computational modeling : Use COSMO-RS or DFT to predict solubility parameters and compare with empirical data .

- Cross-referencing : Validate against structurally analogous compounds (e.g., methyl-substituted pyrazoles) with well-documented properties .

Q. What strategies are effective for modifying the cyclobutylmethyl group to enhance bioactivity or material properties?

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclobutane ring to modulate electronic effects .

- Ring expansion/contraction : Synthesize spirocyclic or bridged analogs to alter steric bulk and binding affinity .

- Structure-activity relationship (SAR) studies : Test derivatives in enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with activity .

Q. What mechanistic insights exist for the compound’s potential role in drug discovery, particularly in autophagy or mTOR pathways?

While direct evidence is limited, structurally related pyrazoles inhibit mTOR/p70S6K signaling, a pathway linked to cancer proliferation. Proposed mechanisms include:

- Autophagy induction : Assess LC3-II/Beclin-1 upregulation via Western blot in prostate cancer cell lines (e.g., PC-3) .

- Kinase profiling : Screen against kinase libraries to identify off-target effects .

- In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent xenografts .

Q. How can computational tools aid in predicting the compound’s reactivity or toxicological profile?

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate absorption, toxicity, and metabolic pathways .

- Docking studies : Model interactions with targets like COX-2 or HDACs to prioritize synthetic targets .

- Reactivity maps : Apply DFT to identify electrophilic/nucleophilic sites for functionalization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution for enantiomer separation .

- Asymmetric catalysis : Develop Pd- or Ru-catalyzed routes to directly synthesize enantiopure forms .

- Process optimization : Implement flow chemistry to control exothermic reactions and reduce byproducts .

Methodological Notes

- Data gaps : Physical properties (e.g., solubility) are often unreported; cross-validate with experimental/computational data .

- Safety protocols : Prioritize inert atmosphere handling due to potential decomposition hazards .

- Collaborative research : Partner with crystallography or pharmacology groups to expand application studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.